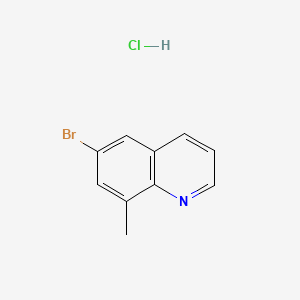

6-Bromo-8-methylquinoline hydrochloride

Description

Contextual Significance of Halogenated Quinoline (B57606) Derivatives in Modern Chemical Sciences

Halogenated quinoline derivatives are a class of heterocyclic compounds that have garnered substantial interest across the chemical sciences due to their diverse and potent activities. The introduction of a halogen atom, such as bromine or chlorine, onto the quinoline scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. bldpharm.com This, in turn, can profoundly influence its biological activity and material properties.

In medicinal chemistry, the quinoline core is recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic drugs. cymitquimica.comepa.gov The addition of halogens has been a key strategy in the development of potent therapeutic agents. For instance, halogenated quinolines are investigated for their antibacterial, antifungal, anticancer, and antimalarial properties. epa.govbldpharm.comacgpubs.org The halogen atom can enhance the binding affinity of the molecule to biological targets and can also serve as a reactive site for further synthetic modifications, allowing for the creation of extensive compound libraries for drug discovery. uni.lu

Beyond pharmaceuticals, halogenated quinolines are finding increasing use in materials science. Their rigid, conjugated structures, combined with the electronic influence of the halogen substituent, make them attractive building blocks for functional materials. quinoline-thiophene.com Research has explored their application in the development of organic light-emitting diodes (OLEDs), where the tuning of their electronic and photophysical properties is crucial for achieving desired performance characteristics. quinoline-thiophene.com The presence of a halogen can influence the energy levels of the molecule, impacting its fluorescence and phosphorescence, which is a key area of investigation for creating new and efficient materials. acgpubs.orgmdpi.com

Evolution of Research Interests in Bromomethylquinolines: Historical Trajectories and Contemporary Trends

The research trajectory of quinoline derivatives began with their isolation from natural sources, such as quinine (B1679958) from cinchona bark in the 19th century, which became a foundational antimalarial drug. uni.lu This sparked extensive efforts to synthesize and modify the quinoline core to develop new therapeutic agents with improved efficacy and broader applications.

Early research into brominated quinolines was largely focused on their synthesis and basic chemical characterization. chemicalbook.com The introduction of a bromine atom was often achieved through direct bromination of the quinoline ring. Over time, as synthetic methodologies became more sophisticated, so did the ability to selectively introduce bromine at specific positions on the quinoline scaffold, including those bearing methyl groups.

Contemporary research on bromomethylquinolines, including 6-Bromo-8-methylquinoline (B1290168), has shifted towards their application as versatile synthetic intermediates. The bromine atom serves as a key functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. mdpi.comresearchgate.net This has opened up avenues for the construction of complex molecular architectures with tailored properties. For example, the bromine at the 6-position of 8-methylquinoline (B175542) can be readily substituted with various organic groups to create novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net

A significant contemporary trend is the focus on the C-H activation and functionalization of 8-methylquinolines. nih.gov The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective functionalization of the methyl group's C-H bonds by transition metal catalysts. nih.gov While this research often focuses on the methyl group, the presence of a bromine atom on the aromatic ring, as in 6-bromo-8-methylquinoline, provides an additional site for modification, allowing for the synthesis of highly functionalized and structurally diverse quinoline derivatives.

Scope and Focused Research Areas of 6-Bromo-8-methylquinoline Hydrochloride in Academic Investigation

The hydrochloride salt of 6-Bromo-8-methylquinoline is primarily utilized in academic research as a stable and soluble form of the parent compound, facilitating its handling and use in various chemical reactions and biological assays. Its research applications are therefore intrinsically linked to those of the free base, 6-bromo-8-methylquinoline.

Key Research Areas:

Synthetic Intermediate in Medicinal Chemistry: A primary focus of research is its role as a key building block in the synthesis of novel bioactive molecules. quinoline-thiophene.com The bromine atom at the 6-position is a versatile handle for introducing a wide range of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in the development of new drug candidates. bldpharm.com For instance, it is used in the synthesis of more complex heterocyclic systems that are then screened for various pharmacological activities. researchgate.net

Precursor for Functional Materials: In the realm of materials science, this compound serves as a precursor for the synthesis of novel organic materials. quinoline-thiophene.com The rigid quinoline core, combined with the electronic properties imparted by the bromo and methyl substituents, makes it a valuable component in the design of materials for electronic and optoelectronic applications, such as OLEDs. quinoline-thiophene.com

Catalysis Research: The broader class of 8-methylquinolines is of interest in catalysis, particularly in the context of C-H activation reactions where the quinoline nitrogen acts as a directing group. nih.gov While not the primary focus for 6-bromo-8-methylquinoline itself, its derivatives are sometimes explored as ligands for transition metal catalysts.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉BrClN | cymitquimica.com |

| Molecular Weight | 258.54 g/mol | cymitquimica.com |

| CAS Number | 1257665-18-1 | cymitquimica.com |

| Synonyms | This compound; Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1) | cymitquimica.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-bromo-8-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIILIZHVRUWNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682444 | |

| Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-18-1 | |

| Record name | Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Reaction Optimization for 6 Bromo 8 Methylquinoline Hydrochloride and Its Precursors

Classical and Contemporary Quinoline (B57606) Core Construction Approaches

The formation of the quinoline ring system can be achieved through several classical name reactions, each offering distinct advantages and substrate scopes. The synthesis of the 8-methylquinoline (B175542) precursor required for the target compound typically starts from 2-methylaniline or a related derivative.

The Skraup synthesis is a foundational method for producing quinolines, first reported by Czech chemist Zdenko Hans Skraup in 1880. iipseries.orgnih.govwikipedia.org In its classic form, the reaction involves heating an aniline (B41778) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgwikipedia.orgchemeurope.com To synthesize the 8-methylquinoline precursor, 2-methylaniline would be the chosen starting amine.

The reaction mechanism is understood to proceed through several key stages:

Dehydration of Glycerol : Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.orguop.edu.pkwordpress.com

Michael Addition : The aniline derivative undergoes a conjugate (1,4-addition) to the acrolein. uop.edu.pk

Cyclization and Dehydration : The resulting intermediate undergoes an acid-catalyzed electrophilic ring-closure, followed by dehydration to form a 1,2-dihydroquinoline. uop.edu.pk

Oxidation : The dihydroquinoline is then oxidized by the chosen oxidizing agent (e.g., nitrobenzene or arsenic acid) to yield the aromatic quinoline ring system. wikipedia.orguop.edu.pk

The reaction is known for being exothermic and potentially violent, often requiring the addition of moderators like ferrous sulfate. uop.edu.pk Despite its harsh conditions, it remains a valuable method for synthesizing unsubstituted quinolines. nih.gov A related process, the Doebner-von Miller reaction, is considered a variant. nih.govwikipedia.org

The Friedländer synthesis provides a versatile and more predictable route to substituted quinolines. cdnsciencepub.comorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by either acid or base. organic-chemistry.orgwikipedia.org To form an 8-methylquinoline precursor, one could react a 2-amino-benzaldehyde derivative bearing a methyl group with a suitable ketone.

Two primary mechanistic pathways are proposed for the Friedländer synthesis: cdnsciencepub.comwikipedia.org

Aldol (B89426) Condensation First : The reaction begins with an intermolecular aldol condensation between the two carbonyl-containing reactants. cdnsciencepub.comcdnsciencepub.com The resulting adduct then rapidly cyclizes via imine formation and dehydrates to form the quinoline product. cdnsciencepub.com

Schiff Base Formation First : Alternatively, the initial step can be the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. cdnsciencepub.comwikipedia.org

The choice of basic or acidic conditions can influence the reaction's efficiency depending on the specific substrates used. cdnsciencepub.com Lewis acids, trifluoroacetic acid, and even iodine have been employed as catalysts for this reaction. wikipedia.org The key advantage of the Friedländer synthesis is the unambiguous placement of substituents on both the benzene (B151609) and newly formed pyridine (B92270) rings based on the starting materials. cdnsciencepub.com

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgijsr.netresearchgate.net While this method primarily yields quinoline-4-carboxylic acids, it is a significant strategy in quinoline chemistry. researchgate.netjptcp.com

The mechanism proceeds as follows:

The base (typically potassium hydroxide) hydrolyzes the amide bond in the isatin ring to form a keto-acid intermediate. wikipedia.orgijsr.net

This intermediate then reacts with a ketone or aldehyde to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.orgijsr.net

The enamine subsequently undergoes an intramolecular cyclization and dehydration to produce the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net

This one-pot synthesis is a facile route to its specific class of quinoline derivatives. ijsr.net A variation known as the Halberkann variant utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Doebner-von Miller reaction is considered an extension of the Skraup synthesis and involves reacting an aniline with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., hydrochloric acid) to form substituted quinolines. nih.govwikipedia.orgsynarchive.com It is a widely used method for accessing 2- and/or 4-substituted quinolines. nih.gov For the synthesis of 8-methylquinoline precursors, 2-methylaniline would be reacted with an α,β-unsaturated aldehyde or ketone. The mechanism has been a subject of debate, with modern studies suggesting a complex fragmentation-recombination pathway. wikipedia.orgnih.gov This mechanism helps explain experimental observations where isotopic labels become scrambled in the final product. wikipedia.org

The Combes quinoline synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.orgwikipedia.org To prepare a precursor for 8-methyl-quinoline, 2-methylaniline would be condensed with a suitable β-diketone. The reaction typically proceeds by forming a Schiff base/enamine intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA). wikipedia.orgnih.gov The cyclization step is generally the rate-determining step of the process. wikipedia.org The Combes synthesis is distinct from methods like the Conrad-Limpach synthesis, which uses β-ketoesters. wikipedia.orgresearchgate.net

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Synthesis Method | Key Reactants | Typical Conditions | Primary Product Type |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or Substituted Quinolines wikipedia.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Polysubstituted Quinolines organic-chemistry.orgwikipedia.org |

| Pfitzinger | Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | Quinoline-4-carboxylic Acids wikipedia.orgjptcp.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalysis (e.g., HCl) | 2,4-Disubstituted Quinolines iipseries.orgwikipedia.org |

| Combes | Aniline, β-Diketone | Acid Catalysis (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines wikipedia.orgnih.gov |

Regioselective Halogenation Strategies for Bromine Introduction

Once the 8-methylquinoline core is synthesized, the introduction of a bromine atom at the C-6 position is required. This is achieved through electrophilic aromatic substitution. The electronics of the quinoline ring system dictate the position of substitution. The pyridine ring is electron-deficient and generally deactivated towards electrophilic attack. Conversely, the benzene ring is more susceptible, with substitution typically favoring the C-5 and C-8 positions. reddit.com In the case of 8-methylquinoline, the C-8 position is blocked. The C-8 methyl group is an ortho-, para-directing activator, which further encourages substitution on the carbocyclic ring. The combination of these electronic effects directs the incoming electrophile, in this case, bromine, to the C-6 position.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination reactions. wikipedia.org It serves as a source of electrophilic bromine and is often preferred for its milder reaction conditions compared to molecular bromine. chemicalbook.com NBS can be used to brominate aromatic derivatives, including various heterocycles. chemicalbook.com The reaction mechanism can proceed via a radical pathway or an electrophilic pathway, depending on the reaction conditions and the presence of initiators or catalysts. wikipedia.org For the bromination of the 8-methylquinoline precursor, conditions favoring an electrophilic attack would be employed. A recent study demonstrated that NBS can be used for the efficient construction of functionalized bromoquinolines under metal-free conditions. researchgate.netnih.gov

Halogens with Lewis Acids represent a more classical and potent method for electrophilic halogenation. The reaction of 8-methylquinoline with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), facilitates bromination. The Lewis acid coordinates with the bromine molecule, polarizing the Br-Br bond and generating a potent electrophilic bromine species (Br⁺), which can then attack the electron-rich positions of the quinoline ring. nih.gov Research on the bromination of 8-substituted quinolines has shown that the regioselectivity is highly dependent on the substituent at the C-8 position and the reaction conditions. researchgate.netacgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) with Br₂ resulted in regioselective substitution at the C-5 position. acgpubs.org However, the electronic and steric environment of 8-methylquinoline favors substitution at C-6.

The final step in producing the target compound involves treating the synthesized 6-Bromo-8-methylquinoline (B1290168) base with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.

Table 2: Reagents for Electrophilic Bromination of Aromatic Rings

| Reagent System | Description | Typical Application |

|---|---|---|

| N-Bromosuccinimide (NBS) | A convenient source of electrophilic or radical bromine, often used for milder brominations. wikipedia.orgchemicalbook.com | Allylic, benzylic, and aromatic brominations. wikipedia.org |

| Br₂ with Lewis Acid (e.g., FeCl₃, AlCl₃) | A powerful electrophilic brominating system where the Lewis acid activates the bromine molecule. nih.gov | Bromination of deactivated or moderately activated aromatic rings. |

Directed Bromination via Nitration-Sandmeyer Pathways

One classical and effective method for introducing a bromine atom at a specific position on an aromatic ring, such as the C-6 position of the 8-methylquinoline core, is through a multi-step sequence involving nitration followed by a Sandmeyer reaction. This pathway offers a high degree of regiochemical control, particularly when direct bromination might lead to a mixture of isomers.

The general process involves three key transformations:

Nitration: The starting material, 8-methylquinoline, is first subjected to nitration to introduce a nitro group (-NO₂) onto the quinoline ring. The position of nitration is directed by the existing methyl group and the nitrogen atom of the heterocycle.

Reduction: The nitro group is then reduced to an amino group (-NH₂). A common and efficient method for this reduction is the use of iron powder in an acidic medium, such as a mixture of ethanol (B145695), acetic acid, and water. For instance, the reduction of 6-bromo-8-nitroquinoline (B1581145) to 6-bromo-8-aminoquinoline has been achieved in 91% yield by refluxing with iron powder for three hours. chemicalbook.com

Sandmeyer Reaction: The resulting aminoquinoline is diazotized by treating it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The formed diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which replaces the diazonium group with a bromine atom, yielding the desired bromoquinoline.

This pathway, while involving multiple steps, is a reliable strategy for the synthesis of specifically substituted quinolines that may not be easily accessible through direct functionalization.

Site-Specific Bromination Techniques for Quinoline Derivatives

Direct electrophilic bromination is a more direct approach to introducing bromine atoms onto the quinoline scaffold. The regioselectivity of this reaction is heavily influenced by the electronic properties and positions of existing substituents on the ring.

For the synthesis of 6-Bromo-8-methylquinoline, the direct bromination of 8-methylquinoline is a viable route. quinoline-thiophene.com This reaction is typically carried out by treating 8-methylquinoline with molecular bromine (Br₂) in a suitable organic solvent, often with a Lewis acid catalyst like iron powder or iron(III) bromide. quinoline-thiophene.com The steric and electronic effects of the 8-methyl group help direct the incoming electrophile to specific positions on the benzene portion of the quinoline ring system.

The directing influence of substituents is a critical factor in these reactions. Studies on the bromination of various 8-substituted quinolines have demonstrated this effect clearly:

8-Hydroxyquinoline and 8-Aminoquinoline: Bromination of these compounds often results in a mixture of mono- and di-brominated products, such as 5,7-dibromo and 7-bromo derivatives, indicating strong activation of the ring by the hydroxyl and amino groups. researchgate.netresearchgate.net

8-Methoxyquinoline: In contrast, the bromination of 8-methoxyquinoline with bromine in chloroform (B151607) yields 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield (92%), showcasing precise regiochemical control. researchgate.net

Tetrahydroquinolines: The bromination of tetrahydroquinoline derivatives using reagents like N-bromosuccinimide (NBS) can lead to polybrominated quinolines through a one-pot bromination and dehydrogenation (aromatization) process. nih.gov

The choice of brominating agent (e.g., Br₂ vs. NBS) and reaction conditions (solvent, temperature, catalyst) can also be optimized to favor the formation of the desired isomer. researchgate.netnuph.edu.ua

Advanced Synthetic Protocols and Process Enhancements

Recent advancements in synthetic organic chemistry have led to the development of innovative technologies and methodologies that accelerate reaction rates, improve yields, and promote greener chemical processes for the synthesis of quinolines.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of quinoline derivatives. bohrium.comeurekaselect.com By using microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often accompanied by an increase in product yields and purity. tandfonline.comproquest.com

The advantages of microwave-assisted synthesis are evident in various quinoline-forming reactions:

Friedländer Synthesis: A microwave-based protocol for the Friedländer synthesis, reacting a 2-aminophenyl ketone with a ketone using neat acetic acid as both solvent and catalyst, can be completed in approximately 5 minutes at 160 °C in excellent yield. proquest.com This is a significant improvement over conventional methods that proceed very slowly over several days at room temperature with poor yields. proquest.com

Esterification: The esterification of 2-phenylquinoline-4-carboxylic acid with ethanol under microwave irradiation takes only 10 minutes to achieve a 94% yield, whereas the conventional thermal method requires 22 hours of reflux to obtain a similar result. tandfonline.com

These examples highlight the efficiency and speed that microwave technology brings to quinoline synthesis, making it an attractive method for both research and industrial applications. proquest.com

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Conventional (Dilute acetic acid, organic solvent, room temp) | Several days | Very poor | proquest.com |

| Microwave (Neat acetic acid, 160 °C) | ~5 minutes | Excellent | proquest.com | |

| Esterification of 2-phenylquinoline-4-carboxylic acid | Conventional (Reflux) | 22 hours | Comparable to MW | tandfonline.com |

| Microwave (Closed vessel) | 10 minutes | 94% | tandfonline.com |

Applications of Continuous Flow Reactors in Quinoline Production

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. azolifesciences.com In a flow reactor, reagents are continuously pumped through a temperature-controlled tube or channel where the reaction occurs. This technology has been successfully applied to the synthesis of quinolines, providing several key advantages. researchgate.netresearchgate.net

Enhanced Safety: Flow reactors utilize small reactor volumes, which significantly improves heat transfer and minimizes the risks associated with highly exothermic reactions or the use of hazardous reagents and unstable intermediates. azolifesciences.comacs.org This is particularly important for reactions involving azides, which can be explosive in large-scale batch processes. acs.org

Scalability and Efficiency: Flow processes can be easily scaled up by simply running the system for a longer duration or by using parallel reactors. They allow for rapid optimization of reaction parameters, leading to higher productivity and reduced waste. azolifesciences.comresearchgate.net Photochemical reactions, which benefit from the uniform irradiation provided by the narrow tubing of flow reactors, have been used to generate various substituted quinolines with high throughput. researchgate.net

Process Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and purities compared to batch reactions. azolifesciences.com

Continuous flow technology is enabling the development of more robust, efficient, and safer manufacturing processes for quinoline-based compounds. researchgate.netrsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Iron) for Quinoline Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like quinolines through the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Catalysts based on palladium, copper, and iron are widely used in various cyclization and cross-coupling strategies. organic-chemistry.org

Palladium (Pd): Palladium catalysts are renowned for their versatility. They are employed in Wacker-type oxidative cyclizations to construct the quinoline ring system. organic-chemistry.org Furthermore, one-pot processes combining traditional cross-coupling reactions with C-H functionalization have been developed using a single palladium precatalyst, allowing for the rapid synthesis of complex, fluorescent quinoline frameworks. nih.govacs.org

Copper (Cu): Copper-catalyzed reactions offer an efficient means to synthesize substituted quinolines. For example, they can be used in the direct synthesis of 2-substituted quinolines via intermolecular decarboxylative cascade cyclizations under aerobic conditions. organic-chemistry.org Copper catalysis is also effective for the functionalization of quinoline N-oxides. organic-chemistry.org

Iron (Fe): As an inexpensive and abundant metal, iron is an attractive catalyst for sustainable chemistry. Iron-catalyzed cross-coupling reactions between heteroaromatic tosylates and alkyl Grignard reagents proceed rapidly at low temperatures. organic-chemistry.org Additionally, single-atom iron catalysts have shown exceptional performance in acceptorless dehydrogenative coupling reactions for quinoline synthesis. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Wacker-type oxidative cyclization; One-pot cross-coupling/C-H functionalization | High versatility; enables rapid construction of complex frameworks. | organic-chemistry.orgnih.govacs.org |

| Copper (Cu) | Decarboxylative cascade cyclization; Functionalization of N-oxides | Good functional group tolerance; often uses air as an oxidant. | organic-chemistry.org |

| Iron (Fe) | Cross-coupling of tosylates; Acceptorless dehydrogenative coupling | Low cost; environmentally friendly; high efficiency. | organic-chemistry.org |

Metal-Free and Aerobic Oxidative Cyclization Strategies for Quinoline Synthesis

In response to the growing demand for sustainable chemical processes, significant research has focused on developing metal-free synthetic routes to quinolines. nih.gov These methods avoid the use of potentially toxic and expensive heavy metals and often employ environmentally benign oxidants like molecular oxygen. mdpi.comnih.govacs.org

Several innovative metal-free strategies have been established:

Aerobic Oxidative Cyclization: These reactions utilize oxygen from the air as the terminal oxidant, making them inherently "green." For example, 2-(aminomethyl)anilines can react with aryl ketones under an oxygen atmosphere to yield 2-aryl quinolines. mdpi.com

Alternative Oxidants: In cases where aerobic oxidation is not feasible, other metal-free oxidants can be used. Dimethyl sulfoxide (B87167) (DMSO) has been employed as the oxidant in the cycloisomerization of ortho-allylanilines to form diverse quinoline products. mdpi.com

Radical-Promoted Cyclizations: Radical reactions offer a unique pathway to quinolines. N-bromosuccinamide (NBS), under visible light irradiation, can initiate a radical cyclization of arylamine precursors to form 3-substituted quinolines. mdpi.comnih.gov

Iodine-Catalyzed Reactions: Molecular iodine can catalyze the cyclization of various precursors, such as 2-tosylaminophenylprop-1-yn-3-ols, to produce highly substituted 3-iodoquinolines under mild conditions. organic-chemistry.org

Organocatalysis: Non-metallic catalysts, such as N-heterocyclic carbenes (NHCs) and phosphines, can promote the synthesis of quinolines from starting materials like 2-aminobenzyl alcohols and ketones through tandem reaction sequences. nih.gov

These metal-free approaches provide powerful and sustainable alternatives for the construction of the quinoline scaffold, expanding the toolkit available to synthetic chemists. nih.govresearchgate.net

Dehydrogenative Coupling Reactions for Quinoline Skeleton Assembly

The construction of the fundamental quinoline skeleton is a critical step in the synthesis of 6-Bromo-8-methylquinoline hydrochloride. Dehydrogenative coupling reactions have emerged as powerful, atom-economical methods for this purpose, often utilizing alcohols as readily available starting materials. researchgate.net These reactions form the heterocyclic ring system through C-C and C-N bond formation, releasing hydrogen gas and water as the primary byproducts. researchgate.net

Various transition-metal catalysts are employed to facilitate these transformations. For instance, nickel-catalyzed systems have proven effective for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. organic-chemistry.org A convenient and environmentally favorable approach utilizes a nickel catalyst for double dehydrogenative coupling, operating at mild temperatures. organic-chemistry.org Similarly, cobalt complexes, derived from the coupling of amines via dehydrogenation, have been successfully used in these reactions to produce quinolines in yields ranging from 58-91%. researchgate.net Readily available cobalt acetate (B1210297) tetrahydrate [Co(OAc)₂·4H₂O] can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to afford quinolines in good to excellent yields, representing an environmentally benign protocol. acs.org

The general mechanism for these reactions involves the catalyst-mediated dehydrogenation of an alcohol to form a reactive carbonyl intermediate. acs.org This is followed by a condensation reaction with an appropriate amine, such as a substituted aniline precursor to 6-Bromo-8-methylquinoline, and subsequent cyclization to form the quinoline ring. acs.org The choice of catalyst and reaction conditions is crucial and can be tailored based on the specific substrates.

| Catalyst System | Starting Materials | Key Features | Reference |

| Singlet Diradical Ni(II) | Alcohols, Amines | Atom-economic, biomimetic condensation/coupling. | acs.org |

| Tetrazene-Based Cobalt Complexes | Alcohols, Amines | Effective for N-heterocycle synthesis via dehydrogenative coupling. | researchgate.net |

| Palladium-Catalyzed | 8-Amidoquinolines | Oxidative cyclization involving C(sp³)-H and C(sp²)-H bonds. | thieme-connect.com |

| Single-Atom Iron Catalyst | Amino Alcohols, Ketones/Alcohols | Outperforms known homogeneous and nanocatalyst systems. | organic-chemistry.org |

| Co(OAc)₂·4H₂O | 2-Aminoaryl Alcohols, Ketones | Ligand-free, mild conditions, environmentally benign. | acs.org |

Purification and Isolation Methodologies for this compound

The isolation and purification of the target compound, this compound, from the reaction mixture is essential to obtain a product of high purity. This typically involves a combination of chromatographic techniques and crystallization protocols.

Chromatographic methods are indispensable for separating quinoline derivatives from impurities and unreacted starting materials. ird.fr The selection of the stationary and mobile phases is critical and depends on the polarity and structural features of the compounds to be separated. researchgate.net

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for the preliminary determination of appropriate solvent systems for column chromatography.

Column Chromatography: This is a standard preparative technique for purifying quinoline derivatives. Silica gel or alumina (B75360) are common stationary phases, with a solvent system (eluent) of varying polarity chosen to effectively separate the desired product. For quinoline derivatives, mixtures of heptane, acetonitrile (B52724), and methanol (B129727) have been used effectively. ird.fr

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency for both analytical and preparative separations. ird.fr Reversed-phase (RP-HPLC) is frequently employed for quinoline derivatives, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.comresearchgate.net The retention behavior of quinoline derivatives in RP-HPLC is influenced by a combination of their physicochemical and geometrical parameters. researchgate.netnih.gov Centrifugal Partition Chromatography (CPC) has also been successfully applied for the preparative separation of quinoline mixtures, offering an efficient process with lower solvent consumption compared to traditional HPLC. ird.fr

Recrystallization is a fundamental technique for purifying solid compounds. For this compound, which is a salt, the choice of solvent is critical. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

The hydrochloride salt of a quinoline derivative increases its polarity compared to the free base. This property can be exploited during purification. Amines with non-polar groups can be protonated, for instance with HCl in diethyl ether or water, to facilitate crystallization as the salt. rochester.edu The process typically involves dissolving the crude hydrochloride salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. Upon cooling, the purified salt crystallizes out of the solution, leaving impurities behind. Common solvents for recrystallizing organic salts include alcohols, water, or mixtures thereof. For quinoline sulfate, recrystallization from absolute alcohol has been noted. youtube.com The selection of a single-solvent or mixed-solvent system is a key variable in developing an effective crystallization protocol. google.com

Precipitation can also be used for isolation. This can be achieved by changing the solvent composition to decrease the solubility of the hydrochloride salt, or by bubbling hydrogen chloride gas through a solution of the purified 6-bromo-8-methylquinoline free base dissolved in an appropriate organic solvent.

Optimization of Reaction Yield and Scalability Considerations for this compound Synthesis

Optimizing the synthesis of this compound involves maximizing the product yield while ensuring the process is robust, safe, and scalable for larger production.

Key parameters for optimization include:

Reaction Temperature: The temperature can significantly affect reaction rates and the formation of byproducts. In the synthesis of related bromo-quinolines, adjusting the cyclization temperature was found to be crucial for avoiding impurities and improving yield. atlantis-press.com

Catalyst Loading: In catalyzed reactions, such as the dehydrogenative couplings mentioned, the amount of catalyst must be optimized to ensure efficient conversion without being wasteful or causing difficult removal from the product.

Reagent Stoichiometry: The molar ratios of the reactants must be carefully controlled to drive the reaction to completion and minimize side reactions.

For scalability, a process that is efficient on a laboratory scale must be re-evaluated for large-scale production. Considerations include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can present significant challenges in large reactors.

Mixing: Ensuring homogeneous mixing of reactants becomes more complex on a larger scale.

Cost of Goods: The price and availability of starting materials, reagents, and catalysts are critical for commercially viable large-scale synthesis. ird.fr

Workup and Purification: Procedures like extractions and chromatography must be adapted for large volumes. For instance, while preparative HPLC is effective, it can be solvent-intensive and costly at scale, making techniques like centrifugal partition chromatography or optimized crystallization more attractive alternatives. ird.fr

A study on the synthesis of 6-bromo-4-iodoquinoline (B1287929) highlighted the optimization of reaction steps, such as performing a reaction neat (without solvent) and adjusting the temperature of a cyclization step, which led to an improved yield and shortened reaction time. atlantis-press.com Such principles are directly applicable to the synthesis of this compound.

Chemical Reactivity and Derivatization Studies of 6 Bromo 8 Methylquinoline Hydrochloride

Reactivity of the Halogen Atom: Nucleophilic Substitution Processes

The bromine atom attached to the quinoline (B57606) ring at the C-6 position is a key functional group that imparts significant reactivity to the molecule. This halogen can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of nucleophiles. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide ion. pressbooks.pub

For nucleophilic aromatic substitution to occur, the aromatic ring generally requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubyoutube.com In the case of 6-bromo-8-methylquinoline (B1290168), the quinoline nitrogen itself provides some activation. However, for reactions with many nucleophiles, further activation may be necessary. For instance, studies on the related 6-bromoquinoline (B19933) have shown that after introducing a nitro group at the C-5 position (para to the bromine), the resulting 6-bromo-5-nitroquinoline (B1267105) readily undergoes nucleophilic substitution with cyclic amines like morpholine (B109124) and piperazine. semanticscholar.orgresearchgate.net

The general conditions for such reactions on activated bromoquinolines involve heating the substrate with the nucleophile, often in the presence of a base and under microwave irradiation to facilitate the reaction. semanticscholar.orgresearchgate.net While specific studies on 6-bromo-8-methylquinoline are not widely documented, the principles of SNAr suggest its utility in synthesizing various derivatives. For example, amination of the closely related 2-methyl-8-bromoquinoline has been reported as a method to produce 2-methyl-8-aminoquinoline, demonstrating that the bromoquinoline scaffold is amenable to this type of transformation. google.comgoogle.com Strong nucleophiles, such as those bearing a negative charge like amides or alkoxides, are typically employed in these reactions. youtube.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Activated Bromoquinolines

| Substrate | Nucleophile | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine (B128534), 90-119 °C, Microwave (150 W) | 5-Nitro-6-(morpholin-1-yl)quinoline | 98% | semanticscholar.orgresearchgate.net |

| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, 68-78 °C, Microwave (150 W) | 5-Nitro-6-(piperazin-1-yl)quinoline | Not Specified | semanticscholar.org |

| 2-Methyl-8-bromoquinoline | Ammonia Source | Copper catalyst, Strong base (e.g., Cs2CO3), Solvent (e.g., DMSO), 60-120 °C | 2-Methyl-8-aminoquinoline | Not Specified | google.com |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-6 position of 6-bromo-8-methylquinoline makes it an ideal substrate for a range of such transformations, including the Suzuki-Miyaura, Heck, and Ullmann reactions. quinoline-thiophene.comorgsyn.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, which forms a new carbon-carbon bond. libretexts.orgresearchgate.net This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boron reagents. libretexts.orgnih.gov The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Aryl bromides are common substrates for Suzuki-Miyaura reactions. Bromo-substituted N-heterocycles, such as halopurines and bromoindazoles, have been successfully coupled with a wide array of aryl, heteroaryl, and alkenyl boronic acids and esters. researchgate.netbeilstein-journals.orgstudfile.net For example, 6-bromopurine (B104554) nucleosides undergo efficient palladium-catalyzed amination, a related cross-coupling reaction, indicating the reactivity of the C-6 bromine. nih.gov This extensive precedent strongly supports the suitability of 6-bromo-8-methylquinoline as a substrate for Suzuki-Miyaura coupling to synthesize various 6-aryl- and 6-alkyl-8-methylquinoline derivatives.

Typical conditions for these reactions involve a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), a base (e.g., K₂CO₃, K₃PO₄), and a solvent system such as dioxane, toluene, or aqueous DME, often with heating. nih.govstudfile.netresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Type | Boronic Acid/Ester | Catalyst System | Base | Solvent & Temperature | Reference |

|---|---|---|---|---|---|

| Heteroaryl Bromide (e.g., Bromopurine) | Aryl/Alkenyl Boronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | Aqueous DME, Reflux | studfile.net |

| Heteroaryl Bromide (e.g., Bromoindazole) | Aryl Boronic Acids | Pd₂(dba)₃, SPhos | K₃PO₄ | n-Butanol, 100 °C | nih.gov |

| Aryl Bromide | Potassium Heteroaryltrifluoroborates | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O, 80 °C | nih.gov |

The Heck reaction, or Mizoroki-Heck reaction, is another cornerstone of palladium-catalyzed C-C bond formation. It involves the coupling of an unsaturated halide (like an aryl bromide) with an alkene in the presence of a palladium catalyst and a base to produce a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org This is followed by migratory insertion of the alkene into the palladium-carbon bond, a β-hydride elimination step to release the final product, and regeneration of the catalyst with the aid of a base. wikipedia.orglibretexts.org

The Heck reaction is a powerful method for the vinylation of aryl halides. Its utility has been demonstrated in complex syntheses, such as the formation of a key intermediate in the total synthesis of morphine via an intramolecular Heck reaction. youtube.com Furthermore, chemoselective Heck couplings have been developed for substrates containing multiple halogen atoms, such as the selective reaction at the C-3 position of 3,6-dibromo-1H-indazole. beilstein-journals.org This highlights the reaction's potential for precise modifications of complex scaffolds. Given that aryl bromides are standard substrates, 6-bromo-8-methylquinoline is expected to react readily with various alkenes under Heck conditions to yield 6-alkenyl-8-methylquinoline derivatives.

Standard conditions for the Heck reaction typically employ a palladium(II) precursor like Pd(OAc)₂, which is reduced in situ, a phosphine ligand (e.g., PPh₃), and a base such as triethylamine (NEt₃) or sodium acetate (B1210297) (NaOAc). wikipedia.orgyoutube.com

Table 3: Representative Conditions for the Heck Reaction with Aryl Halides

| Aryl Halide Type | Alkene | Catalyst System | Base | Solvent & Temperature | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Enol Ether | Pd(OAc)₂, PPh₃ | NaOAc | Not Specified | youtube.com |

| Aryl Bromide (Bromoindazole) | n-Butyl acrylate | Pd(OAc)₂, PPh₃ | TEA | Ball-milling, 700 rpm | beilstein-journals.org |

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol (B129727), 120 °C | wikipedia.org |

The Ullmann reaction and its variants are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-carbon and carbon-heteroatom (C-O, C-N, C-S) bonds. nih.govmdpi.com The "classic" Ullmann reaction involves the self-coupling of two aryl halide molecules to form a symmetric biaryl, typically requiring high temperatures. organic-chemistry.org More versatile are the "Ullmann-type" reactions, which describe the copper-catalyzed nucleophilic aromatic substitution between an aryl halide and a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.orgkaust.edu.sa

These reactions offer a valuable alternative to palladium-catalyzed methods, especially for the synthesis of aryl ethers and aryl amines. nih.govkaust.edu.sa The reactivity of aryl bromides in Ullmann-type couplings is well-established. nih.gov A significant example is the copper-catalyzed amination of 2-methyl-8-bromoquinoline, which proceeds under the action of a copper catalyst and a strong base to yield 2-methyl-8-aminoquinoline. google.com This demonstrates the feasibility of applying Ullmann-type conditions to the 6-bromo-8-methylquinoline scaffold for the formation of C-N, C-O, and other carbon-heteroatom bonds.

Reaction conditions often involve a copper(I) source (e.g., CuI), a ligand (such as a diamine or an acylhydrazone), a base (e.g., Cs₂CO₃, K₂CO₃), and a polar aprotic solvent like DMF or DMSO at elevated temperatures. google.comnih.gov

Table 4: Representative Conditions for Ullmann-Type Coupling Reactions

| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent & Temperature | Reference |

|---|---|---|---|---|---|

| 2-Methyl-8-bromoquinoline | Ammonia Source | Copper acetylacetonate | Cs₂CO₃, K₂CO₃ | DMSO, 60-120 °C | google.com |

| Aryl Bromide | N-Heterocycles | CuI, Acylhydrazone ligand | K₂CO₃ | DMSO | nih.gov |

| Aryl Bromide | Phenols | CuI, Bipyridyl ligand | Cs₂CO₃ | Acetonitrile (B52724), 80 °C | organic-chemistry.org |

Oxidation and Reduction Pathways of the Quinoline Moiety

The quinoline ring itself is a site of reactivity. The nitrogen atom can be oxidized to form an N-oxide, which in turn can alter the reactivity of the entire ring system, often facilitating further functionalization.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can be oxidized to form a quinoline N-oxide. quinoline-thiophene.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid (H₂O₂/AcOH) or meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.orgresearchgate.net The formation of the N-oxide has significant electronic consequences, activating the quinoline ring for further reactions. For example, the N-oxide moiety can act as a directing group for C-H functionalization at the C-8 position or facilitate substitutions at the C-2 position. acs.org

The synthesis of the N-oxide of 6-bromo-8-methylquinoline is subject to steric considerations. Research on the N-oxidation of substituted quinolines has shown that steric hindrance from substituents at the C-8 position can significantly impact the reaction's success. semanticscholar.org A study on the oxidation of bromoquinolines successfully prepared 6-bromoquinoline-1-oxide in good yield, but all attempts to oxidize 6,8-dibromoquinoline (B11842131) under the same conditions failed, likely due to the steric bulk of the bromine atom at C-8 hindering the approach of the oxidizing agent. semanticscholar.org Similarly, a kinetic study on the N-oxidation of various quinolines and pyridines confirmed that peri-interactions from an 8-substituent can substantially decrease the reaction rate. researchgate.net

Therefore, while the N-oxidation of 6-bromo-8-methylquinoline is theoretically possible, the presence of the C-8 methyl group is expected to reduce the reaction's efficiency compared to an unsubstituted quinoline.

Table 5: Reaction Conditions for the N-Oxidation of Bromoquinolines

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromoquinoline | H₂O₂ | Acetic Acid | Reflux, 2 h | 6-Bromoquinoline-1-oxide | 60% | semanticscholar.orgresearchgate.net |

| 6-Bromoquinoline | m-CPBA | DCM | Not Specified | 6-Bromoquinoline-1-oxide | 87% | semanticscholar.org |

| 6,8-Dibromoquinoline | H₂O₂ or m-CPBA | Acetic Acid or DCM | Various | No Reaction (Polymeric material) | 0% | semanticscholar.org |

Reductive Transformations to Dihydro- and Tetrahydroquinoline Analogues

The reduction of the quinoline ring system in 6-bromo-8-methylquinoline hydrochloride can lead to the formation of its corresponding 1,2-dihydro- and 1,2,3,4-tetrahydroquinoline (B108954) analogues. These reduced heterocycles are important structural motifs in many biologically active compounds.

The complete reduction of the pyridine (B92270) ring within the quinoline system results in the formation of 1,2,3,4-tetrahydroquinolines. The synthesis of 6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline (B2893596) has been documented, highlighting the feasibility of this transformation. chemicalbook.com Catalytic hydrogenation is a common method to achieve this, often employing catalysts such as palladium on carbon (Pd/C) or nickel nanoparticles under a hydrogen atmosphere. researchgate.net For instance, the hydrogenation of 8-methylquinoline (B175542) to 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255) has been demonstrated using nickel nanoparticle catalysts. researchgate.net It is important to note that the conditions for these hydrogenations, such as pressure, temperature, and catalyst choice, can be optimized to favor the desired reduced product.

The partial reduction to 1,2-dihydroquinolines is a more delicate process. Dihydroquinolines are key intermediates in the complete hydrogenation of quinolines to their tetrahydro counterparts. nih.gov Controlled transfer hydrogenation using reagents like H₃N·BH₃ in the presence of a cobalt-amido cooperative catalyst has been shown to be an effective method for the partial reduction of substituted quinolines. nih.gov This method allows for the selective formation of 1,2-dihydroquinolines at room temperature. nih.gov While a specific example for 6-bromo-8-methylquinoline is not provided, the general applicability of this method to a broad range of functionalized quinolines suggests its potential for the selective reduction of the target compound.

A patent for the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid describes a reduction step using Raney nickel and hydrogen gas to reduce a nitrile group, which is part of a larger synthetic sequence to form a tetrahydroisoquinoline ring. google.com While this pertains to an isoquinoline, the use of Raney nickel is a well-established method for the reduction of various functional groups and aromatic systems.

Table 1: Reductive Transformations of Quinolines

| Starting Material | Reagent/Catalyst | Product | Reference |

| 8-Methylquinoline | Nickel nanoparticles, H₂ | 8-Methyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| Substituted Quinolines | H₃N·BH₃, Cobalt-amido catalyst | 1,2-Dihydroquinolines | nih.gov |

| 3-Bromophenylacetonitrile | Raney Nickel, H₂ | 3-Bromophenethylamine | google.com |

| 2-Methylacetanilide derivative | Not specified | 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline | chemicalbook.com |

Functionalization of Peripheral Groups and the Quinoline Ring System

The methyl group at the 8-position of the 6-bromo-8-methylquinoline core represents a key site for oxidative functionalization to introduce a carboxylic acid group. This transformation is valuable for creating derivatives with altered electronic and steric properties, which can be crucial for various applications.

The synthesis of 6-bromoquinoline-8-carboxylic acid has been reported, indicating that the oxidation of the methyl group in the presence of the bromo-substituted quinoline ring is a viable synthetic route. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly employed for the oxidation of alkyl side chains on aromatic rings.

More sophisticated methods involving catalytic aerobic oxidation have also been developed. For example, palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids have been shown to catalyze the homogeneous regioselective aerobic oxidation of 5- and 6-substituted 8-methylquinolines. wikipedia.org These reactions, conducted in a solution of acetic acid and acetic anhydride, primarily yield the corresponding 8-quinolylmethyl acetates, with the 8-quinoline carboxylic acids as minor products. wikipedia.org This suggests a two-step pathway where the methyl group is first acetoxylated and then can be further oxidized to the carboxylic acid. The synthesis of 8-bromo-6-methylquinoline-2-carbaldehyde has also been documented, indicating that oxidation of a methyl group on a bromo-methylquinoline scaffold can be controlled to yield an aldehyde. researchgate.net

Table 2: Oxidation of Methylquinolines

| Starting Material | Reagent/Catalyst | Product(s) | Reference |

| 5- and 6-substituted 8-methylquinolines | Pd(II)-2,6-pyridinedicarboxylic acid, O₂ | 8-Quinolylmethyl acetates (major), 8-Quinoline carboxylic acids (minor) | wikipedia.org |

| Quinoline-8-carboxylic acid derivatives | PBr₃ or NBS | 6-Bromoquinoline-8-carboxylic acid | |

| 8-Bromo-2,6-dimethylquinoline | Not specified | 8-Bromo-6-methylquinoline-2-carbaldehyde | researchgate.net |

The quinoline ring of 6-bromo-8-methylquinoline is susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalization reactions. The positions of these attacks are influenced by the electronic effects of the existing substituents and the quinoline nitrogen.

Electrophilic Additions:

The quinoline ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution. The electron-donating nature of the methyl group at the 8-position can increase the electron density of the ring, potentially facilitating electrophilic attack. quinoline-thiophene.com Conversely, the bromine atom at the 6-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The synthesis of 6-bromo-8-methylquinoline itself often involves the electrophilic bromination of 8-methylquinoline, where a catalyst like iron powder or iron(III) bromide is used to polarize the bromine molecule for the substitution reaction. quinoline-thiophene.com The position of bromination is directed by the existing methyl group and the quinoline ring's inherent reactivity. quinoline-thiophene.com

Nucleophilic Additions:

The presence of the nitrogen atom in the quinoline ring makes it electron-deficient, particularly at the 2- and 4-positions, rendering it susceptible to nucleophilic attack. This reactivity can be enhanced by forming the corresponding quinolinium salt, which further increases the electrophilicity of the ring. The bromine atom at the 6-position can also be a site for nucleophilic substitution under certain conditions, such as in Ullmann-type coupling reactions.

Synthesis of Advanced Heterocyclic Systems Incorporating the 6-Bromo-8-methylquinoline Moiety

The 6-bromo-8-methylquinoline scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These advanced structures are of interest due to their potential for diverse biological and pharmacological activities. globethesis.com

A master's thesis by H. M. Zheng details the synthesis of a variety of 6-bromoquinoline-fused heterocyclic compounds starting from ethyl 6-bromo-2-(chloromethyl)-3-carboxylate. globethesis.com This work demonstrates the utility of the 6-bromoquinoline moiety as a precursor for a range of fused systems. For example, the starting material was used to synthesize 2-(benzofuran-2-yl)-6-bromoquinoline-3-carboxylic acid derivatives. globethesis.com

Table 3: Synthesis of Fused Heterocycles from Quinolines

| Starting Material | Reaction Type | Fused System | Reference |

| Ethyl 6-bromo-2-(chloromethyl)-3-carboxylate | Condensation with salicylaldehydes | 2-(Benzofuran-2-yl)-6-bromoquinoline-3-carboxylic acids | globethesis.com |

| 2-(2-Acetylphenyl)-isoindolo-1,3-diones | Bromination followed by intramolecular cyclocondensation | 6-Azido-isoindolo[2,1-a]quinoline-5,11-diones | nih.gov |

| 2,4-Dichloroquinoline-3-carbonitrile | Reaction with hydrazine | Pyrazolo[4,3-c]quinolin-4(5H)-ones | researchgate.net |

Oxidative Cleavage of Carbon-Carbon Double Bonds in Derived Structures

While 6-bromo-8-methylquinoline itself does not possess a carbon-carbon double bond amenable to oxidative cleavage (other than those within the aromatic system), derivatives of this compound can be synthesized to include such functionalities. The subsequent oxidative cleavage of these double bonds can be a powerful tool for introducing carbonyl or carboxyl groups.

A common method for the oxidative cleavage of alkenes is ozonolysis. byjus.comiitk.ac.in This reaction involves treating an alkene with ozone (O₃), followed by a work-up step. A reductive work-up (e.g., with zinc dust or dimethyl sulfide) typically yields aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) yields carboxylic acids or ketones. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For example, if a styryl derivative of 6-bromo-8-methylquinoline were synthesized (i.e., a vinylbenzene group attached to the quinoline ring), ozonolysis could cleave the styryl double bond to yield a quinoline-carboxaldehyde and benzaldehyde (B42025) (under reductive work-up) or a quinoline-carboxylic acid and benzoic acid (under oxidative work-up). iitk.ac.in

Another method for oxidative cleavage involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic conditions. masterorganicchemistry.com This typically leads to the formation of carboxylic acids or ketones. The oxidative cleavage of arylalkenes by tert-butyl hydroperoxide has also been studied, providing access to carboxylic acid or ketone products through a free radical pathway. nih.gov

The applicability of these methods to derivatives of 6-bromo-8-methylquinoline would depend on the successful introduction of an alkenyl substituent onto the quinoline core, for which various cross-coupling reactions could be employed.

Investigation of Ring Annulation Reactions

Ring annulation reactions are a class of chemical transformations that involve the formation of a new ring onto an existing molecular framework. The 6-bromo-8-methylquinoline core can potentially participate in or be synthesized via such reactions.

The Skraup synthesis is a classic method for synthesizing quinolines themselves. wikipedia.org This reaction involves heating an aniline (B41778) derivative with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822). wikipedia.org In the context of 6-bromo-8-methylquinoline, the corresponding substituted aniline (e.g., 4-bromo-2-methylaniline) could theoretically be used as a starting material in a Skraup-type reaction to construct the quinoline ring system. Studies on the Skraup reaction with substituted anilines have shown that electron-withdrawing groups, such as bromine, can influence the reaction yield. researchgate.net

The Pechmann reaction is another important annulation reaction used for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. researchgate.netmdpi.com If a hydroxy derivative of 6-bromo-8-methylquinoline were prepared, it could potentially undergo a Pechmann condensation to form a fused coumarin-quinoline heterocyclic system.

These annulation reactions represent powerful strategies for either constructing the 6-bromo-8-methylquinoline core or for further elaborating it into more complex polycyclic structures.

Spectroscopic Characterization and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-bromo-8-methylquinoline (B1290168) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is utilized for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromo-8-methylquinoline hydrochloride would exhibit distinct signals for the aromatic protons and the methyl group. The formation of the hydrochloride salt would lead to a general downfield shift of the proton signals, particularly for the protons on the heterocyclic ring, due to the deshielding effect of the protonated nitrogen atom.

Aromatic Protons: The protons on the quinoline (B57606) core will appear in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts are influenced by the electronic effects of the bromo and methyl substituents. The protons H-2, H-3, and H-4 on the pyridine (B92270) ring and H-5 and H-7 on the benzene (B151609) ring will show characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling with neighboring protons.

Methyl Protons: The methyl group at the C-8 position would appear as a singlet in the upfield region of the spectrum (typically δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would display ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system and the methyl group. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atoms attached to the nitrogen and bromine will have their chemical shifts significantly influenced by these heteroatoms. The protonation of the quinoline nitrogen would also result in a downfield shift for the adjacent carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for 6-Bromo-8-methylquinoline Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.8 - 9.0 (dd) | ~150 |

| C3 | 7.4 - 7.6 (dd) | ~122 |

| C4 | 8.0 - 8.2 (dd) | ~136 |

| C5 | 7.8 - 8.0 (d) | ~130 |

| C6 | - | ~120 |

| C7 | 8.1 - 8.3 (d) | ~135 |

| C8 | - | ~138 |

| C8-CH₃ | 2.7 - 2.9 (s) | ~18 |

| C4a | - | ~128 |

| C8a | - | ~147 |

Note: The data in this table is predicted based on known values for similar quinoline derivatives and general substituent effects. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons in the quinoline ring system, for instance, between H-2 and H-3, H-3 and H-4, and between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

Fluorine-19 (¹⁹F) NMR is a powerful technique for the characterization of organofluorine compounds. If fluorinated derivatives of 6-bromo-8-methylquinoline were to be synthesized, ¹⁹F NMR would be employed. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and coupling between fluorine and both proton and carbon nuclei would provide valuable structural information. At present, no specific data for fluorinated derivatives of this compound is available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information.

For the free base, 6-bromo-8-methylquinoline, the predicted monoisotopic mass is 220.98401 Da. uni.lu In a typical mass spectrum, this would be observed as two major peaks for the molecular ion [M]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for the analysis of polar and ionic compounds like hydrochloride salts. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, where M is the free base. This would appear as a pair of peaks at m/z values corresponding to [C₁₀H₈⁷⁹BrN + H]⁺ and [C₁₀H₈⁸¹BrN + H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is more suitable for volatile and thermally stable compounds. Analysis of the hydrochloride salt by GC-MS would likely involve the in-situ decomposition to the more volatile free base, 6-bromo-8-methylquinoline. The resulting mass spectrum would show the molecular ion of the free base and characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for 6-Bromo-8-methylquinoline

| Adduct / Fragment | Predicted m/z |

| [M(⁷⁹Br)+H]⁺ | 221.99129 |

| [M(⁸¹Br)+H]⁺ | 223.98924 |

| [M(⁷⁹Br)]⁺ | 220.98346 |

| [M(⁸¹Br)]⁺ | 222.98141 |

Source: Predicted data from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the functional groups present. The spectrum would be similar to that of other quinoline derivatives, with specific vibrations associated with the aromatic rings and the substituents. mdpi.com The hydrochloride salt would exhibit a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N⁺-H stretch (broad) | 2400 - 3000 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2960 |

| C=C and C=N stretch (aromatic ring) | 1500 - 1650 |

| C-H bend (in-plane and out-of-plane) | 1000 - 1400 |

| C-Br stretch | 500 - 600 |

Note: These are general ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, like other quinoline derivatives, is expected to show multiple absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents and the solvent. The protonation of the nitrogen atom in the hydrochloride salt can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the free base. For related compounds like 6-methylquinoline (B44275), characteristic UV absorption maxima are observed. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure determination for this compound is not publicly available in the searched literature, the principles of X-ray crystallography and the known structures of related quinolinium salts allow for a detailed projection of its likely structural characteristics. This technique is indispensable for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

The core structure of this compound consists of a quinoline ring system, which is inherently planar. The protonation of the quinoline nitrogen to form the hydrochloride salt is not expected to significantly distort the planarity of this bicyclic aromatic system. Key geometric parameters, such as bond lengths and angles within the quinoline core, would be anticipated to align with those observed in other quinolinium derivatives.

The C-Br bond length is expected to be consistent with typical aromatic C-Br distances. The methyl group at the 8-position will exhibit standard C-C and C-H bond lengths. The most significant conformational aspect would be the orientation of the methyl group relative to the quinoline plane, though free rotation around the C-C single bond is expected. The hydrochloride moiety involves the protonation of the quinoline nitrogen atom, leading to an N-H bond, and the presence of a chloride anion (Cl⁻) in the crystal lattice.

The solid-state packing of this compound would be governed by a network of non-covalent interactions. In related halogenated quinoline derivatives and other organic salts, several key interactions are commonly observed and would be expected to play a crucial role in the supramolecular assembly of this compound. ias.ac.innih.gov

Hydrogen Bonding: The primary and strongest intermolecular interaction would be the hydrogen bond between the protonated quinolinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). This interaction is a fundamental driver in the formation of the salt's crystal lattice.

Halogen Bonding: The bromine atom at the 6-position possesses a region of positive electrostatic potential known as a σ-hole, located along the extension of the C-Br bond. mdpi.com This allows for attractive, directional interactions with electron-rich atoms, known as halogen bonds. nih.gov In the crystal lattice, this could manifest as C-Br···Cl or C-Br···π interactions, further stabilizing the packing arrangement. Studies on similar bromo-substituted aromatic compounds confirm the significance of such interactions in directing crystal packing. researchgate.net

π-π Stacking: Parallel or offset stacking of the planar quinoline rings is another likely interaction, driven by the desire to minimize void space and maximize van der Waals forces. The specific geometry of this stacking would be influenced by the positions of the bromo and methyl substituents.

These interactions collectively dictate how the molecules arrange themselves in the solid state, influencing properties like crystal density and melting point.

The unit cell is the fundamental repeating unit of a crystal. Its dimensions (the lengths of the axes a, b, and c, and the angles between them α, β, and γ) and the symmetry operations that describe the arrangement of molecules within it (the space group) are determined through single-crystal X-ray diffraction analysis.

As no experimental crystallographic data for this compound has been published, the specific unit cell parameters and space group remain undetermined. For context, related quinoline derivatives often crystallize in common monoclinic or orthorhombic space groups. nih.gov The precise parameters for the title compound would require experimental determination.

Table 1: Anticipated Crystallographic Data Profile (Note: This table is predictive as no experimental data is currently available in the public domain.)

| Parameter | Expected Data Type | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the set of symmetry operations for the unit cell. |

| a (Å) | Numerical Value | Length of the 'a' axis of the unit cell. |

| b (Å) | Numerical Value | Length of the 'b' axis of the unit cell. |

| c (Å) | Numerical Value | Length of the 'c' axis of the unit cell. |

| α (°) | Numerical Value | Angle between the 'b' and 'c' axes. |

| β (°) | Numerical Value | Angle between the 'a' and 'c' axes. |

| γ (°) | Numerical Value | Angle between the 'a' and 'b' axes. |

| Volume (ų) | Numerical Value | The volume of the unit cell. |

| Z | Integer | The number of molecules per unit cell. |

Elemental Analysis (EA) for Stoichiometric Composition Verification

Elemental analysis is a crucial technique used to determine the mass percentage of each element within a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₁₀H₉BrClN) to confirm the compound's purity and stoichiometric accuracy.

The theoretical composition is calculated based on the molecular formula and the atomic weights of the constituent elements.

Table 2: Elemental Analysis Data for this compound

| Element | Molecular Formula | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Composition (%) |

| Carbon (C) | C₁₀ | 12.011 | 258.55 | 46.44% |

| Hydrogen (H) | H₉ | 1.008 | 258.55 | 3.51% |

| Bromine (Br) | Br₁ | 79.904 | 258.55 | 30.90% |

| Chlorine (Cl) | Cl₁ | 35.453 | 258.55 | 13.71% |

| Nitrogen (N) | N₁ | 14.007 | 258.55 | 5.42% |

Experimental verification of these percentages would provide strong evidence for the successful synthesis and purification of this compound.

Computational and Theoretical Studies of 6 Bromo 8 Methylquinoline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity